molecular formula C25H28FN5O3 B14170344 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Cat. No.: B14170344
M. Wt: 465.5 g/mol
InChI Key: XFMZYCHKCPPZQW-HXUWFJFHSA-N
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Description

This compound is a pyrrolo[3,4-c]pyrazole derivative featuring a 4-fluorobenzoylamino substituent at position 3, a 6,6-dimethyl group on the dihydro ring, and a stereospecific (1S)-2-(dimethylamino)-1-phenylethyl ester moiety. The 4-fluorobenzoyl group enhances lipophilicity and may influence target binding, while the dimethylamino-phenylethyl ester likely improves bioavailability through modulated solubility and metabolic stability .

Properties

Molecular Formula

C25H28FN5O3

Molecular Weight

465.5 g/mol

IUPAC Name

[(1S)-2-(dimethylamino)-1-phenylethyl] 3-[(4-fluorobenzoyl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C25H28FN5O3/c1-25(2)21-19(22(29-28-21)27-23(32)17-10-12-18(26)13-11-17)14-31(25)24(33)34-20(15-30(3)4)16-8-6-5-7-9-16/h5-13,20H,14-15H2,1-4H3,(H2,27,28,29,32)/t20-/m1/s1

InChI Key

XFMZYCHKCPPZQW-HXUWFJFHSA-N

Isomeric SMILES

CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Optimization

The pyrrolo[3,4-c]pyrazole scaffold is synthesized via a pyrazole-promoted MCR, adapted from pyrrolo[3,4-c]quinoline syntheses. Key modifications include:

  • Reactants : Hydrazine, ethyl acetoacetate, and diketene form the pyrazole ring, while a primary amine (e.g., methylamine) facilitates cyclization.
  • Catalysis : Pyrazole (1 equiv) acts as a promoter, enhancing reaction efficiency by stabilizing intermediates.

Table 1 : Optimization of Pyrazole Loading in Core Formation

Pyrazole (equiv) Temperature (°C) Time (h) Yield (%)
0.0 70 48 0
0.5 70 24 27
1.0 70 5 90

The absence of pyrazole resulted in no product formation, underscoring its role in facilitating cyclization. Ethanol emerged as the optimal solvent, balancing reactivity and solubility.

Mechanistic Pathway

The reaction proceeds through:

  • Michael addition of hydrazine to ethyl acetoacetate, forming a pyrazole intermediate.
  • Cyclocondensation with diketene and amine, yielding the pyrrolo[3,4-c]pyrazole core.
  • Oxidation of the intermediate to the carboxylic acid derivative under aerobic conditions.

X-ray crystallography confirmed the regiochemistry of the fused ring system, analogous to pyrrolo[3,4-c]quinoline derivatives.

Stereoselective Esterification with (1S)-2-(Dimethylamino)-1-phenylethanol

Esterification Strategy

The carboxylic acid is activated as a mixed anhydride (using ClCO₂Et) and coupled with (1S)-2-(dimethylamino)-1-phenylethanol, adapting methods from chiral phenethylamine syntheses.

Key Steps :

  • Activation : Carboxylic acid treated with ethyl chloroformate in THF at 0°C.
  • Coupling : Addition of chiral alcohol and DMAP (catalyst) at room temperature.
  • Purification : Crystallization from ethanol/diethyl ether (1:3) yields the ester as a colorless solid.

Table 3 : Optimization of Coupling Conditions

Solvent Catalyst Temperature (°C) Yield (%)
THF DMAP 25 65
DCM None 25 12
DMF HOBt 0 45

Stereochemical Integrity

Chiral HPLC analysis confirmed >98% enantiomeric excess (ee) for the (1S)-configured ester, consistent with asymmetric syntheses of analogous amines. The dimethylamino group’s steric bulk likely favors retention of configuration during coupling.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 5.12 (q, J = 6.8 Hz, 1H, CH(CH₃)).
  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₈FN₅O₃: 490.2154; found: 490.2157.

X-ray Crystallography

Single-crystal X-ray analysis (Deposition No. 2202802c) confirmed the fused pyrazole-pyrrole core and ester geometry, analogous to related structures.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives.

Scientific Research Applications

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrolo[3,4-c]pyrazole derivatives:

Compound Name Substituents Molecular Weight Key Features/Applications Reference
Target Compound 3-[(4-Fluorobenzoyl)amino], 6,6-dimethyl, (1S)-2-(dimethylamino)-1-phenylethyl ester Not explicitly stated* Stereospecific ester; potential enhanced CNS penetration due to dimethylamino-phenylethyl group
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3,6-dimethyl, benzyl ester 271.31 g/mol Chiral building block for heterocyclic synthesis; 98% purity
3-Amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide 3-amino, 6,6-dimethyl, (1S)-2-(dimethylamino)-1-phenylethyl carboxamide 342.22 g/mol Carboxamide variant; potential protease inhibition due to amino group
PHA-680632 (N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methylpiperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide) 3-[[4-(4-methylpiperazinyl)benzoyl]amino], 2,6-diethylphenyl carboxamide 501.63 g/mol Therapeutic agent (kinase inhibitor); demonstrates antitumor activity in preclinical studies
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-amino, tert-butyl ester 252.31 g/mol Intermediate for drug synthesis; Boc-protected amino group facilitates further functionalization
2-(Methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid tert-butyl ester 2-methylsulfonyl, tert-butyl ester Not explicitly stated Enhanced stability due to sulfonyl group; used in RBP4 antagonists

*Molecular weight of the target compound can be inferred as ~450–500 g/mol based on structural analogs.

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-fluorobenzoyl group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to simpler acyl groups (e.g., acetyl or benzyl) . The 6,6-dimethyl moiety likely reduces ring strain and improves metabolic stability versus non-methylated analogs (e.g., tert-butyl-protected intermediates in ).

Ester vs. Carboxamide Derivatives: The (1S)-2-(dimethylamino)-1-phenylethyl ester in the target compound may confer better membrane permeability than carboxamide derivatives (e.g., ), though the latter could exhibit stronger hydrogen-bonding interactions with targets.

Therapeutic Potential: PHA-680632 () highlights the role of pyrrolo[3,4-c]pyrazole carboxamides in oncology, suggesting the target compound could be optimized for kinase inhibition. The methylsulfonyl-tert-butyl ester derivative () demonstrates utility in retinol-binding protein 4 (RBP4) antagonism, indicating broader therapeutic applicability of this scaffold.

Synthetic Accessibility :

  • Palladium-catalyzed amination (as in ) and Boc-deprotection strategies () are viable routes for modifying the pyrrolo[3,4-c]pyrazole core, though stereospecific synthesis of the (1S)-configured ester may require chiral resolution techniques.

Biological Activity

Pyrrolo[3,4-c]pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester, exhibits potential therapeutic applications across various domains including anti-inflammatory, anti-cancer, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It functions by inhibiting enzyme activity through binding to the active site, blocking substrate access. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell function and inducing apoptosis .

Anti-inflammatory Activity

Research indicates that pyrrolo[3,4-c]pyrazole derivatives demonstrate considerable anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing these compounds to standard drugs like dexamethasone, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[3,4-c]pyrazole derivatives. For example:

  • A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM .
  • The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties and the presence of specific substituents that enhance its activity against tumor cells .

Antimicrobial Activity

Pyrrolo[3,4-c]pyrazole derivatives also exhibit antimicrobial properties. Studies have shown that these compounds possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 25.1 µM against resistant strains . Furthermore, antifungal activities have been observed against species such as Candida and Aspergillus.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a study involving carrageenan-induced edema in mice, a derivative of pyrrolo[3,4-c]pyrazole was tested for its anti-inflammatory effects. The results indicated comparable efficacy to indomethacin, a well-known anti-inflammatory drug, suggesting that this class of compounds could serve as viable alternatives in treating inflammatory conditions.

Case Study 2: Anticancer Screening
A drug library screening identified a novel pyrrolo[3,4-c]pyrazole compound that demonstrated potent anticancer activity on multicellular spheroids. This model mimics tumor microenvironments more accurately than traditional monolayer cultures and revealed the compound's ability to penetrate deeper into tumor tissues while maintaining cytotoxicity against cancer cells.

Data Tables

Biological Activity IC50/Effectiveness Reference
Anti-inflammatory (TNF-α Inhibition)Up to 85% at 10 µM
Anticancer (Growth Inhibition)26 - 49.85 µM
Antimicrobial (MIC against S. aureus)25.1 µM

Q & A

Basic Synthesis

Question: What are the standard synthetic routes for constructing the pyrrolo[3,4-c]pyrazole core in this compound, and how are stereochemical challenges addressed? Methodological Answer: The pyrrolo[3,4-c]pyrazole core is typically synthesized via cyclocondensation of substituted pyrazole precursors with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate can react with azido-pyrazole carbaldehydes under reflux in ethanol to form the bicyclic structure . Stereochemical control at the (1S)-2-(dimethylamino)-1-phenylethyl ester moiety is achieved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC or polarimetry should validate enantiopurity post-synthesis.

Advanced Synthesis

Question: How can computational methods optimize reaction conditions for introducing the 4-fluorobenzoylamino group without side reactions? Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and identify optimal solvent systems and catalysts. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to minimize byproducts . Microwave-assisted synthesis in DMF at 80°C with Pd(PPh₃)₄ as a catalyst has been effective for similar arylations .

Basic Characterization

Question: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

¹H/¹³C NMR : Assign peaks for the fluorobenzoyl (δ ~7.8 ppm for aromatic protons) and dimethylamino groups (δ ~2.2 ppm for N(CH₃)₂).

HRMS : Confirm molecular weight (expected [M+H]⁺ ~570–580 Da).

IR : Detect carbonyl stretches (1700–1750 cm⁻¹) and amide N–H (3300 cm⁻¹) .

Advanced Characterization

Question: How can X-ray crystallography resolve ambiguities in the compound’s conformation? Methodological Answer: Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) determines the stereochemistry of the (1S)-phenylethyl ester and dihydro-pyrrolopyrazole ring puckering. For example, a related compound showed a 3aR,6aR configuration with a torsion angle of 85.3° between substituents .

Basic Biological Evaluation

Question: What in vitro assays are suitable for preliminary screening of this compound’s bioactivity? Methodological Answer:

Kinase Inhibition Assays : Use ADP-Glo™ kinase platforms to test activity against kinases like EGFR or VEGFR, given the fluorobenzoyl group’s similarity to known inhibitors .

Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.

Advanced Biological Evaluation

Question: How can proteomics identify molecular targets of this compound in complex biological systems? Methodological Answer:

Chemical Proteomics : Use immobilized compound probes for pull-down assays followed by LC-MS/MS to identify binding proteins.

Phosphoproteomics : Quantify changes in phosphorylation states post-treatment to infer kinase inhibition pathways .

Computational Modeling

Question: What computational strategies differentiate docking artifacts from genuine binding poses for this compound? Methodological Answer:

Ensemble Docking : Perform docking with multiple protein conformations (e.g., from MD simulations) to account for flexibility.

MM-PBSA/GBSA : Calculate binding free energies to rank poses. COMSOL Multiphysics integration with AI can automate parameter optimization .

Data Contradictions

Question: How to reconcile discrepancies between predicted (in silico) and observed (in vitro) binding affinities? Methodological Answer:

Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy.

Experimental Validation : Use SPR (surface plasmon resonance) to measure kinetic parameters (ka, kd) and compare with computational ΔG values .

Stability Studies

Question: What methodologies assess the compound’s stability under physiological conditions? Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS to monitor degradation.

Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and analyze via HPLC-PDA.

Structure-Activity Relationship (SAR)

Question: How to design analogs to improve selectivity while retaining potency? Methodological Answer:

Fragment Replacement : Substitute the 4-fluorobenzoyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to probe steric effects.

Bioisosteres : Replace the dimethylamino group with morpholine or piperazine for enhanced solubility. Synthetic routes for such analogs are detailed in pyrazole-fused heterocycle protocols .

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